molecular formula C13H13BrN2OS B14911200 n-(4-Bromobenzyl)-n,2-dimethylthiazole-4-carboxamide

n-(4-Bromobenzyl)-n,2-dimethylthiazole-4-carboxamide

Cat. No.: B14911200
M. Wt: 325.23 g/mol
InChI Key: PJDSVJAWRKPOPC-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide is an organic compound that belongs to the thiazole family. This compound is characterized by the presence of a bromobenzyl group attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl bromide with 2-dimethylthiazole-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts like palladium or copper are used in the presence of bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiazole derivative, while oxidation might result in the formation of a sulfoxide or sulfone derivative.

Scientific Research Applications

N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromobenzyl)selanyl)aniline
  • N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group allows for versatile chemical modifications, while the thiazole ring contributes to its stability and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H13BrN2OS/c1-9-15-12(8-18-9)13(17)16(2)7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3

InChI Key

PJDSVJAWRKPOPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)CC2=CC=C(C=C2)Br

Origin of Product

United States

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